molecular formula C21H24N4O4 B5027392 N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B5027392
M. Wt: 396.4 g/mol
InChI Key: HKESPPIOODLRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a methoxybenzoyl group, a piperazine ring, and a nitroaniline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or cyclopropyl bromide.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of a piperazine derivative with 4-methoxybenzoyl chloride under basic conditions.

    Formation of the Nitroaniline Moiety: The nitro group can be introduced through nitration of an aniline derivative using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reactions: The final step involves coupling the intermediate compounds through a series of reactions, such as Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nucleophiles like alkyl halides or acyl chlorides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Chemistry

In chemistry, N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperazine ring is a common motif in many bioactive compounds, making it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
  • N-CYCLOPROPYL-5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
  • N-CYCLOPROPYL-5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Uniqueness

N-CYCLOPROPYL-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-29-18-7-2-15(3-8-18)21(26)24-12-10-23(11-13-24)17-6-9-20(25(27)28)19(14-17)22-16-4-5-16/h2-3,6-9,14,16,22H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKESPPIOODLRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.